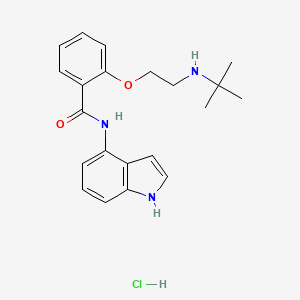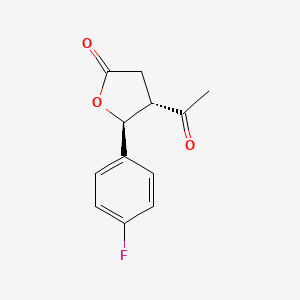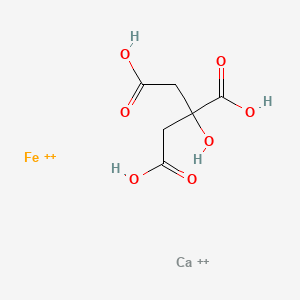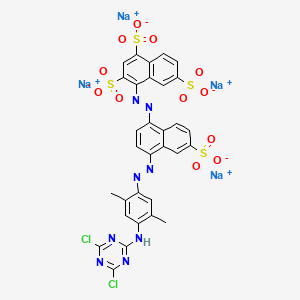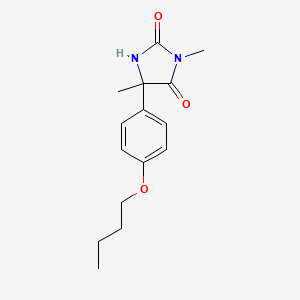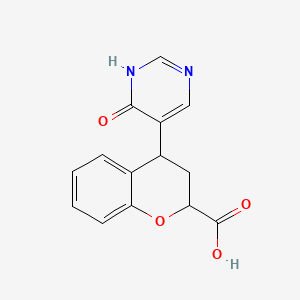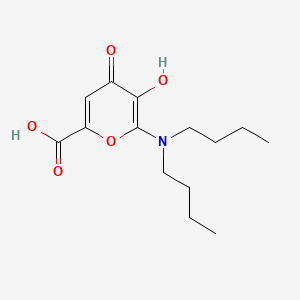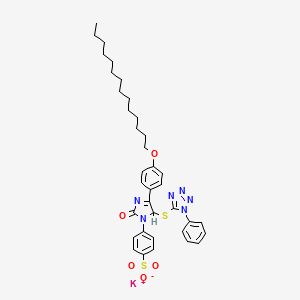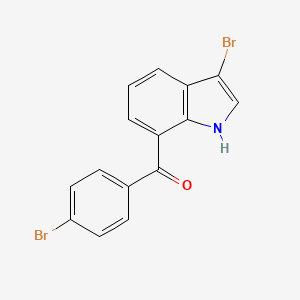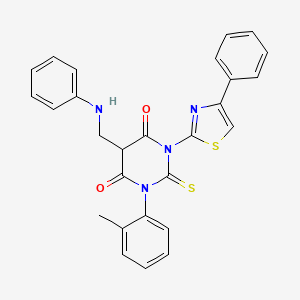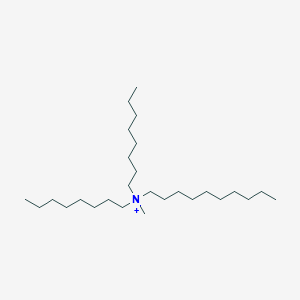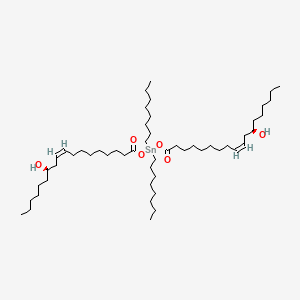
9-Octadecen-7-ol, 18,18'-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7'R,9Z,9'Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes dioctylstannylene groups and octadecen-7-ol moieties. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- typically involves the reaction of dioctyltin oxide with 9-octadecen-7-ol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. The process may involve several steps, including purification and isolation of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistency and efficiency. The use of advanced technologies and equipment ensures that the compound is produced with high purity and yield. Safety protocols and environmental regulations are strictly followed to minimize any potential hazards associated with the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions may lead to the formation of simpler organotin compounds.
Substitution: The dioctylstannylene groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may lead to the formation of tin oxides, while substitution reactions can produce a wide range of organotin derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development.
Biology
The compound has applications in biological research, particularly in studies related to enzyme inhibition and cellular interactions. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to understand its effects on different biological targets and its potential use in drug development.
Industry
Industrially, 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- is used in the production of specialized coatings, adhesives, and other materials. Its unique properties contribute to the performance and durability of these products.
Mecanismo De Acción
The mechanism of action of 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- involves its interaction with specific molecular targets. The dioctylstannylene groups can bind to various biological molecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin oxide: Another organotin compound with similar properties but different applications.
Triphenyltin hydroxide: Known for its use in agricultural and industrial applications.
Tetraethyltin: Used in organic synthesis and as a precursor for other organotin compounds.
Uniqueness
What sets 9-Octadecen-7-ol, 18,18’-((dioctylstannylene)bis(oxy))bis(18-oxo-, (7R,7’R,9Z,9’Z)- apart is its specific structure, which allows for unique interactions and applications. Its combination of dioctylstannylene and octadecen-7-ol groups provides distinct chemical and physical properties, making it valuable for specialized research and industrial uses.
Propiedades
Número CAS |
61467-81-0 |
|---|---|
Fórmula molecular |
C52H100O6Sn |
Peso molecular |
940.1 g/mol |
Nombre IUPAC |
[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy-dioctylstannyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.2C8H17.Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;2*1-3-5-7-8-6-4-2;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*12-9-;;;/t2*17-;;;/m11.../s1 |
Clave InChI |
BJEVDDTWPUPCPC-WSYPVFPHSA-L |
SMILES isomérico |
CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



